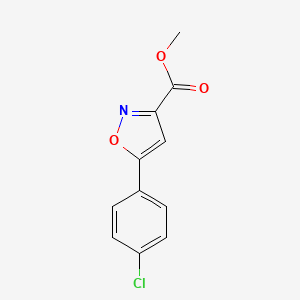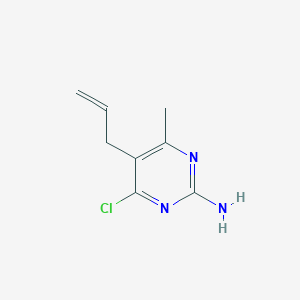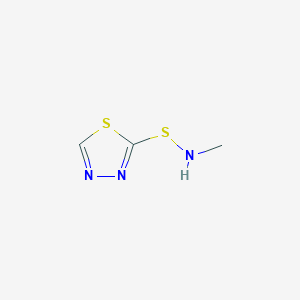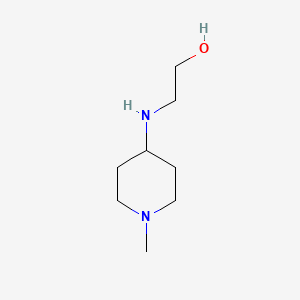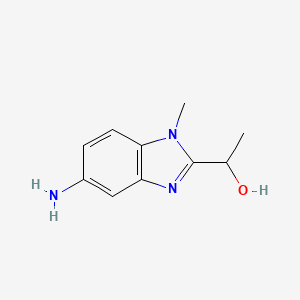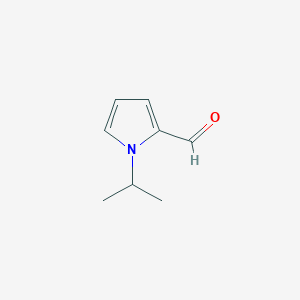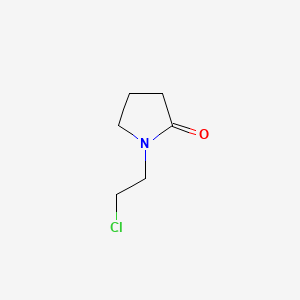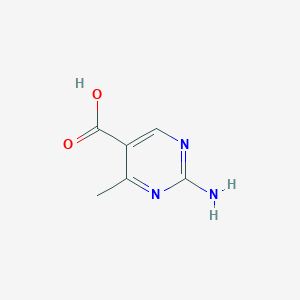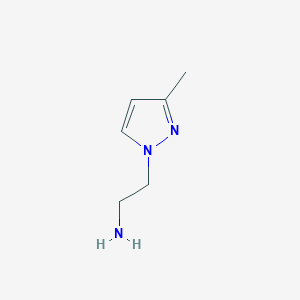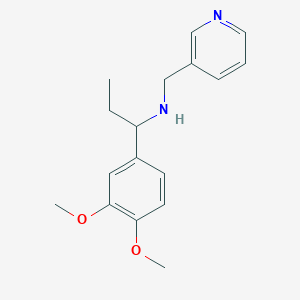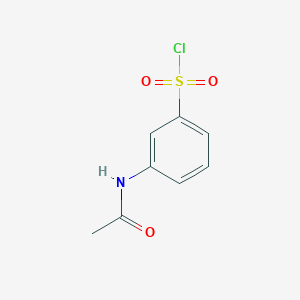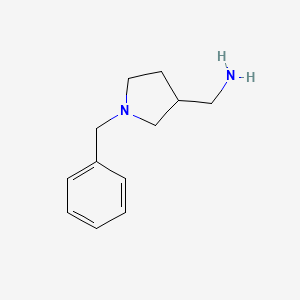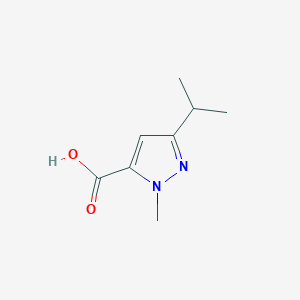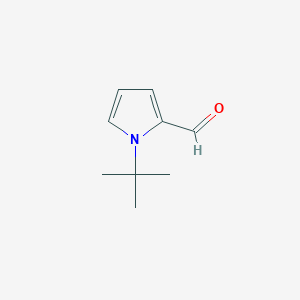
1-tert-Butyl-1H-pyrrole-2-carbaldehyde
説明
1-tert-Butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds that contain a five-membered ring with one nitrogen atom. The tert-butyl group attached to the pyrrole ring in this compound suggests that it may have unique physical and chemical properties, making it of interest for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the literature. This method utilizes the HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing the corresponding acids in a single microreactor . Another approach involves the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C. This method leads to the formation of pyrrole-fused poly-heterocyclic compounds, which are potential intermediates for drugs, food flavors, and functional materials .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by spectroscopic methods and confirmed by X-ray diffraction studies, revealing that it crystallizes in the triclinic space group with specific cell parameters . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray crystallographic analysis, showing the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. The study of 4-tert-butylphenoxyacetylhydrazones, for example, revealed the existence of rotamers due to nitrogen-carbonyl bond rotation and E/Z isomerization relative to the CN double bond for specific derivatives . The reactivity of these compounds can be influenced by solvent effects and the presence of intra- and intermolecular hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the proline ring in tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate adopts an envelope conformation, and the structure exhibits intermolecular hydrogen bonds of the type C–H...O . The diastereoselectivity of the Mukaiyama crossed-aldol-type reaction was observed in the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, leading to different configurations of the newly created chiral centers .
科学的研究の応用
Catalysis and Polymerization
1-tert-Butyl-1H-pyrrole-2-carbaldehyde and its derivatives are used in the synthesis and characterization of aluminum and zinc complexes, which have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Molecular Magnetism
This compound plays a role in the creation of barrel-like clusters with magnetic properties. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand to coordinate paramagnetic transition metal ions, resulting in single-molecule magnetic behavior (Giannopoulos et al., 2014).
Coordination Chemistry
The coordination chemistry of related pyrrolylaldiminate ligands demonstrates the utility of 1-tert-Butyl-1H-pyrrole-2-carbaldehyde in synthesizing compounds with unique structural properties, as evidenced in the study of dinuclear magnesium and zinc complexes (Liang, Lee, Lan, & Hung, 2004).
Optoelectronics
Derivatives of tert-Butyl-1,3-dimethylpyrene carbaldehyde have been examined for their potential in organic optoelectronic applications. Their photophysical properties suggest they may be suitable for use in organic light-emitting devices (OLEDs) or as models for studying fluorescent structure-property relationships of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).
Synthetic Chemistry
1-tert-Butyl-1H-pyrrole-2-carbaldehyde has been employed in the synthesis of various chemical compounds. For instance, its use in the creation of novel combinatorial libraries showcases its versatility in parallel solution-phase synthesis (Davis, Carroll, & Quinn, 2002). Additionally, a regio-selective synthesis method using this compound has been developed for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which has applications in directing selective substitutions (Nguyen, Schiksnis, & Michelotti, 2009).
Organic Synthesis
Efficient synthetic procedures involving 1-tert-butyl-1H-pyrrole derivatives have been developed for various pyrrole compounds, indicating the compound's importance in organic synthesis (Kaur & Kumar, 2018).
Catalysis in Epoxidation Reactions
Mn(III)-complexes of chiral porphyrins derived from the condensation of 1-tert-butyl-1H-pyrrole-2-carbaldehyde have been used as catalysts in enantioselective epoxidation reactions (Banfi et al., 1996).
Pharmaceutical and Natural Compounds Synthesis
Pyrrole-2-carbaldehydes, including those derived from 1-tert-butyl-1H-pyrrole-2-carbaldehyde, are instrumental in the synthesis of pharmaceuticals and natural compound analogues. They have been used in creating antibiotics, pheromones, toxins, and immunomodulating agents (Mikhaleva et al., 2009).
Sequential Reactions in Aqueous Media
The compound's derivatives have been utilized in sequential four-component reactions in aqueous media, demonstrating its potential in environmentally friendly synthetic approaches (Mehrparvar et al., 2014).
Safety And Hazards
特性
IUPAC Name |
1-tert-butylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)10-6-4-5-8(10)7-11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRWHIUIWPYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390345 | |
| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
23373-78-6 | |
| Record name | 1-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)
